4'-(Diphenylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde
Overview
Description
4’-(Diphenylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core substituted with a diphenylamino group, a hydroxyl group, and an aldehyde group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Diphenylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the biphenyl core, followed by the introduction of the diphenylamino group through a nucleophilic substitution reaction. The hydroxyl group can be introduced via a hydroxylation reaction, and the aldehyde group is typically added through a formylation reaction using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-(Diphenylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products
Oxidation: 4’-(Diphenylamino)-3-hydroxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Diphenylamino)-3-hydroxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
4’-(Diphenylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism by which 4’-(Diphenylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde exerts its effects depends on its application. In photodynamic therapy, for example, it may act as a photosensitizer, generating reactive oxygen species upon light activation to induce cell death in cancer cells. The molecular targets and pathways involved can vary, but often include interactions with cellular components such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde: Lacks the hydroxyl group, which may affect its reactivity and applications.
4’-(Diphenylamino)-3-methoxy-[1,1’-biphenyl]-4-carbaldehyde: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties and applications.
Uniqueness
4’-(Diphenylamino)-3-hydroxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the biphenyl core, providing a versatile platform for further chemical modifications and a wide range of applications in various fields.
This compound’s unique structure and reactivity make it a valuable molecule for research and industrial applications, offering opportunities for innovation in multiple scientific disciplines.
Properties
IUPAC Name |
2-hydroxy-4-[4-(N-phenylanilino)phenyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO2/c27-18-21-12-11-20(17-25(21)28)19-13-15-24(16-14-19)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18,28H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLWRBRYPHCHFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C(C=C4)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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